molecular formula C45H74O10 B12364196 Monogalactosyldiacylglycerol

Monogalactosyldiacylglycerol

Cat. No.: B12364196
M. Wt: 775.1 g/mol
InChI Key: DMXAJQBHRJHXKS-QAZQWDDOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Monogalactosyldiacylglycerol is synthesized in plastids through the galactosylation of sn-1,2-diacylglycerol using uridine-diphosphate-galactose as the galactose donor. The enzyme responsible for this reaction is this compound synthase . In laboratory settings, heterologous production of this compound has been achieved using engineered strains of Saccharomyces cerevisiae, which overexpress the this compound synthase gene along with key genes from the Kennedy pathway .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnology have enabled the use of yeast cell factories for efficient production. This method involves the overexpression of codon-optimized this compound synthase genes and multi-copy integration of the expression cassette in Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: Monogalactosyldiacylglycerol primarily undergoes hydrolysis and transesterification reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal physiological conditions.

Common Reagents and Conditions: Hydrolysis of this compound can be catalyzed by lipases, which break down the ester bonds, releasing fatty acids and glycerol. Transesterification reactions can be facilitated using alcohols and acid or base catalysts.

Major Products: The major products formed from the hydrolysis of this compound are free fatty acids, glycerol, and galactose. Transesterification reactions yield various esters depending on the alcohol used .

Scientific Research Applications

Comparison with Similar Compounds

Monogalactosyldiacylglycerol is often compared with other glycoglycerolipids such as digalactosyldiacylglycerol and sulfoquinovosyldiacylglycerol:

    Digalactosyldiacylglycerol: Contains two galactose moieties and is also found in thylakoid membranes.

    Sulfoquinovosyldiacylglycerol: Contains a sulfoquinovose moiety and is involved in the same membranes.

This compound is unique in its ability to provide a fluid environment that facilitates electron transfer during photosynthesis, making it indispensable for the photosynthetic machinery .

Properties

Molecular Formula

C45H74O10

Molecular Weight

775.1 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropoxy]oxan-2-yl]methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C45H74O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-35-38(46)36-54-45-44(51)43(50)42(49)39(55-45)37-53-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,38-39,42-46,49-51H,3-4,9-10,15-16,21-37H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t38-,39-,42+,43+,44-,45-/m1/s1

InChI Key

DMXAJQBHRJHXKS-QAZQWDDOSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O)O)O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O)O)O)O

Origin of Product

United States

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